甲醇钙盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

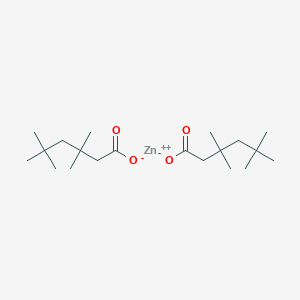

“Methanol, calcium salt” is also known as “Calcium methoxide” or “Calcium dimethoxide”. It is a compound formed from methanol and calcium . Methanol is a widely used basic raw material. It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .

Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio. It has a boiling point of 65 °C and a melting point of -96 °C . Methanol is also a substance of high toxicity that is rapidly and almost completely absorbed orally (via the gastrointestinal tract), by inhalation, or through the skin .科学研究应用

溶剂化结构分析

甲醇钙: 在溶剂化结构的研究中起着至关重要的作用。 研究人员可以使用X射线吸收光谱等技术研究二价钙离子与水、甲醇和乙醇等溶剂分子的相互作用 。这项研究对于理解溶剂化动力学至关重要,并能促进新型溶剂和催化剂的开发。

电力制甲醇工艺

在可持续能源方面,“甲醇钙盐”在电力制甲醇工艺中具有重要意义。它涉及电解技术、甲醇催化剂和反应器设计的整合。 该化合物可用于优化工艺合成,提高从可再生能源生产甲醇的技术经济性 。

甲烷营养菌生产甲醇

该化合物在生物技术领域也至关重要,尤其是在提高利用甲烷营养菌生产甲醇方面。 这些细菌可以将甲烷代谢成甲醇,“甲醇钙盐”可用于提高此生物过程的产量和效率 。

生物质转化为合成气

“甲醇钙盐”在生物质气化制合成气方面有应用,合成气是氢气和一氧化碳的混合物。 然后,该合成气可以转化为甲醇,这体现了该化合物在利用生物质作为可再生资源方面的作用 。

海洋生物钙利用

对包括“甲醇钙”在内的海洋生物钙的研究表明,它在生物医学研究、制药、医疗保健和食品行业等各个领域具有潜力。 它从海洋生物中提取的复杂活性结构在这些领域提供了新的应用 。

提高钙的生物利用度

最后,“甲醇钙盐”有助于提高钙的生物利用度。这在解决缺钙和相关疾病方面尤为重要。 通过提高人体对钙的吸收率,它可以对骨骼健康和代谢产生重大影响 。

安全和危害

作用机制

Target of Action

Methanol, calcium salt, also known as Calcium dimethanolate, is a compound that primarily targets calcium ion channels . These channels are key points for influencing human physiology and pathophysiology

Mode of Action

The mode of action of Methanol, calcium salt involves its interaction with its targets, the calcium ion channels. The compound’s interaction with these channels can result in changes in the channels’ function . .

Biochemical Pathways

Methanol, calcium salt affects several biochemical pathways. One of these is the Salt Overly Sensitive (SOS) pathway, which is strongly enhanced in plants under salt stress . The compound is also involved in the phenylpropane pathway, especially the flavonoid pathway

Pharmacokinetics

Studies on similar compounds suggest that the oral absorption effect of such compounds can be better than their non-calcium counterparts

Result of Action

It is known that the compound’s interaction with calcium ion channels can result in changes in the channels’ function This can potentially lead to various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of Methanol, calcium salt can be influenced by various environmental factors. For example, the transformation of carbon dioxide (CO2) into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . Additionally, the use of Methanol, calcium salt as a fuel has been explored, with studies suggesting that it can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methanol, calcium salt can be achieved through a simple acid-base reaction between calcium hydroxide and methanol.", "Starting Materials": [ "Calcium hydroxide", "Methanol" ], "Reaction": [ "Add calcium hydroxide to methanol in a reaction vessel", "Stir the mixture for several hours to ensure complete reaction", "Filter the resulting solution to remove any unreacted calcium hydroxide", "Evaporate the solvent to obtain Methanol, calcium salt as a white crystalline solid" ] } | |

CAS 编号 |

2556-53-8 |

分子式 |

CH4CaO |

分子量 |

72.12 g/mol |

IUPAC 名称 |

calcium;methanolate |

InChI |

InChI=1S/CH4O.Ca/c1-2;/h2H,1H3; |

InChI 键 |

NVXIEDHPFHVZTC-UHFFFAOYSA-N |

SMILES |

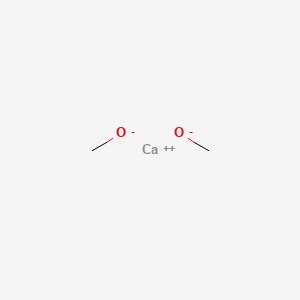

C[O-].C[O-].[Ca+2] |

规范 SMILES |

CO.[Ca] |

其他 CAS 编号 |

2556-53-8 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)

![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)